molecular formula C19H21N3O2S B14106067 6-(1-Phenylprop-1-en-1-yl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

6-(1-Phenylprop-1-en-1-yl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine

Cat. No.: B14106067
M. Wt: 355.5 g/mol
InChI Key: BFPYUXIFGJJYHU-UHFFFAOYSA-N
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Description

It has shown significant efficacy in inhibiting the multiplication of rhinovirus in tissue culture . This compound has been the subject of various studies due to its potential therapeutic applications.

Preparation Methods

The synthesis of enviradene involves several steps. One of the primary methods includes the reaction of benzimidazole derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Enviradene undergoes various chemical reactions, including:

    Oxidation: Enviradene can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Enviradene can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are often carried out under reflux conditions.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

Enviradene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of enviradene involves the inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The compound interferes with the synthesis of viral RNA, thereby preventing the multiplication of the virus .

Comparison with Similar Compounds

Enviradene is similar to other benzimidazole derivatives such as enviroxime. it has unique structural features that enhance its antiviral activity. Unlike enviroxime, enviradene has a sulfonyl group that increases its potency and specificity against rhinovirus .

Similar Compounds

  • Enviroxime
  • Benzimidazole
  • Sulfonyl derivatives

Enviradene stands out due to its unique combination of structural elements, making it a promising candidate for further research and development in antiviral therapies.

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

6-(1-phenylprop-1-enyl)-1-propan-2-ylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)

InChI Key

BFPYUXIFGJJYHU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N

Origin of Product

United States

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